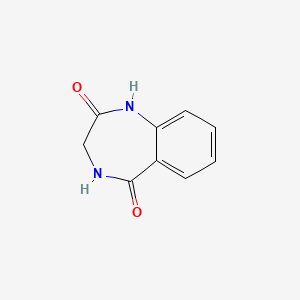
3,4-二氢-1H-1,4-苯并二氮杂卓-2,5-二酮
描述
“3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione” is a chemical compound with the empirical formula C9H8N2O2 . It has a molecular weight of 176.17 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of the compound is O=C1CNC(=O)c2ccccc2N1 . The InChI representation is 1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12) .
Physical And Chemical Properties Analysis
The compound is solid in form . It has an empirical formula of C9H8N2O2 and a molecular weight of 176.17 .
科学研究应用
γ-氨基丁酸调节剂
该化合物被称为γ-氨基丁酸调节剂 . 它不充当激动剂或拮抗剂,但会影响γ-氨基丁酸受体-离子载体复合物 . GABA-A 受体似乎至少具有三个调节剂起作用的变构位点 .
对映选择性合成
该化合物参与对映选择性合成过程. 它已被用于合成具有高对映选择性的季铵盐 1,4-苯并二氮杂卓-2-酮和 1,4-苯并二氮杂卓-2,5-二酮.
衍生物的合成
1,4-苯并二氮杂卓-2,5-二酮衍生物的合成涉及使用该化合物. 这种合成方法使用甲基丙二酰氯等关键试剂,并涉及分子内亲核取代作为环闭合反应.
平行固相合成
3,4-二氢-1H-1,4-苯并二氮杂卓-2,5-二酮还在平行固相合成 4,5-二氢-1H-1,4-苯并二氮杂卓-2,3-二酮中发挥作用. 这种高效的平行合成策略在药物发现和化学研究中至关重要.
代谢和相互作用研究
在生物学研究中,该化合物因其与生物系统的代谢和相互作用而被研究. 关于其在大鼠肝细胞和肝微粒体中的代谢以及与巨噬细胞中谷胱甘肽相互作用的研究对于理解其在生物环境中的行为和潜在的治疗应用至关重要.
作用机制
While the specific mechanism of action for “3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione” was not found, benzodiazepines in general are known to affect central benzodiazepine receptors, which are associated with inhibitory GABA (gamma amino butyric acid) receptors, leading to enhanced GABA binding activity .
未来方向
生化分析
Biochemical Properties
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione plays a significant role in biochemical reactions, primarily interacting with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. This compound acts as a GABA modulator, affecting the function of GABA-A receptors. It interacts with at least three allosteric sites on the GABA-A receptors, increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels .
Cellular Effects
The modulation of GABA-A receptors by 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione can lead to various cellular effects. It results in an increase in the frequency of chloride channel opening, causing hyperpolarization of neurons and decreased neuronal excitability. This can lead to sedative and anxiolytic effects . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by altering the neurotransmission process.
Molecular Mechanism
At the molecular level, 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione exerts its effects by interacting with the GABA-A receptors. It binds to at least three allosteric sites on these receptors, increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels. This interaction enhances the inhibitory effects of GABA, leading to decreased neuronal excitability and producing sedative and anxiolytic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the modulation of GABA-A receptors by this compound can lead to sustained sedative and anxiolytic effects over time .
Dosage Effects in Animal Models
The effects of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione vary with different dosages in animal models. At lower doses, it can produce sedative and anxiolytic effects, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies indicate that careful dosage management is crucial to avoid potential toxicity .
Metabolic Pathways
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione is involved in metabolic pathways that affect the neurotransmission process. It interacts with the GABA-A receptors, influencing the opening frequency of gamma-aminobutyric acid-activated chloride channels. This interaction affects the overall metabolic flux and metabolite levels within the cells.
Transport and Distribution
Within cells and tissues, 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects on the GABA-A receptors .
属性
IUPAC Name |
3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHGGDCFQPMANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344936 | |
| Record name | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5118-94-5 | |
| Record name | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives relate to their activity as GPIIbIIIa antagonists?
A: Studies have explored the structure-activity relationship (SAR) of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives as GPIIbIIIa antagonists []. By introducing specific modifications, such as a tert-butyl group at N1 and a chlorine at C9, researchers were able to isolate atropisomers, non-interconverting rotational isomers. Enantiospecific substitution on the beta-alanine side chain attached to N4 further influenced the activity. These modifications, along with conformational analysis, revealed that the "cupped" presentation of the RGD tripeptide sequence in these derivatives correlates with their antagonistic activity, similar to cyclic peptides like G4120 [].
Q2: Can 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione be used as a scaffold for developing protease inhibitors?
A: Research suggests that 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione shows potential as a scaffold for developing novel protease inhibitors []. Specifically, modifications to the N-terminal of the structure, replacing the original peptidic scaffold mimetics, have shown promise. These modified compounds are considered suitable candidates for further research and development as protease inhibitors [].
Q3: What are the metabolic pathways of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives in biological systems?
A: Studies utilizing rat hepatocytes and liver microsomes have shed light on the metabolism of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives like BNZ-1 and BNZ-2 [, ]. Both compounds undergo N-demethylation and hydroxylation, followed by O-glucuronidation. Interestingly, while these derivatives share metabolic similarities with flurazepam, a known benzodiazepine, their mechanism of depleting macrophage GSH levels differs, suggesting a distinct mode of action requiring further investigation [, ].
Q4: Have any naturally occurring compounds based on the 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione scaffold been identified?
A: Yes, research has identified naturally occurring analogs of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione with interesting biological activities. One such example is fellutanine A, isolated from the marine sponge-associated fungus Neosartorya glabra KUFA 0702 []. This discovery highlights the potential of exploring natural sources for novel 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives with potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)



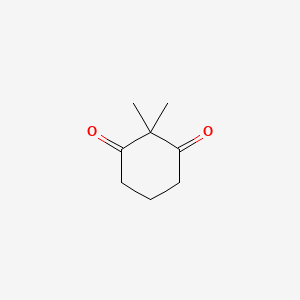
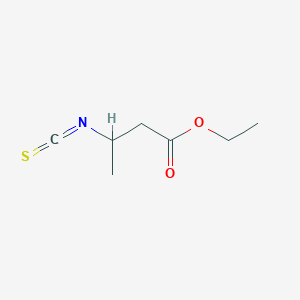
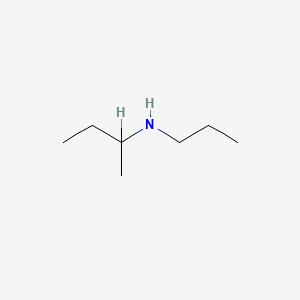
![Ethyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B1297618.png)

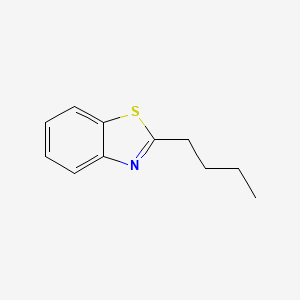
![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)